Sandaracopimaric acid

描述

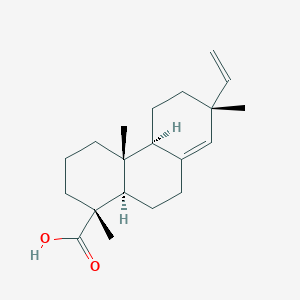

Sandaracopimaric acid: is a pimarane diterpenoid that is naturally found in several plant species, including the sandarac tree (Tetraclinis articulata). This compound is characterized by its unique structure, which includes a carboxy group at position 1 and a vinyl group at position 7. It is a significant component of the sandarac resin, which has been historically used for various purposes, including varnish production and traditional medicine .

准备方法

Synthetic Routes and Reaction Conditions: Sandaracopimaric acid can be synthesized through various chemical reactions involving diterpenoid precursors. One common method involves the derivatization of the resin using gas chromatography-mass spectrometry (GC-MS). The characteristic peaks for the TMS ester of this compound are observed at m/z 374, 359, and 257 .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the resin from the sandarac tree. The resin is then subjected to purification processes to isolate the desired compound. Techniques such as supercritical fluid chromatography (UHPSFC) have been employed to quantify and separate diterpene resin acids, including this compound .

化学反应分析

Types of Reactions: Sandaracopimaric acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as the carboxy and vinyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) and chlorine (Cl2).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

科学研究应用

Pharmacological Applications

Antimicrobial Activity

Sandaracopimaric acid has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing natural antibiotics. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its broad-spectrum antimicrobial potential .

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory responses. It has been observed to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases .

Antioxidant Properties

The compound exhibits strong antioxidant activity, which is essential for combating oxidative stress-related diseases. Research indicates that this compound can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Environmental Applications

Bioremediation

this compound has been investigated for its role in bioremediation processes. Its ability to interact with environmental pollutants suggests that it could be utilized to enhance the degradation of harmful substances in contaminated soils and waters .

Phytoremediation

The compound is also being studied for its potential in phytoremediation strategies, where plants are used to absorb and detoxify pollutants from the environment. Its presence in certain plant species may facilitate the uptake of heavy metals and organic contaminants .

Industrial Applications

Natural Adhesives and Sealants

Due to its adhesive properties, this compound is explored as a natural adhesive in various industrial applications. Its effectiveness as a binding agent makes it suitable for use in eco-friendly adhesives, particularly in woodworking and construction industries .

Cosmetic Formulations

The compound's antioxidant and anti-inflammatory properties make it an attractive ingredient in cosmetic formulations. It is being incorporated into products aimed at reducing skin inflammation and promoting skin health .

Data Table: Summary of Applications

Case Studies

-

Antimicrobial Efficacy Study

A study conducted on various strains of bacteria demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to conventional antibiotics. The results indicated a promising alternative for antibiotic resistance issues. -

Inflammatory Response Modulation

In vitro experiments using macrophage cell lines showed that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 cytokines, suggesting its potential therapeutic role in managing chronic inflammatory conditions. -

Phytoremediation Potential

Research on the use of this compound in conjunction with specific plant species revealed enhanced uptake of heavy metals from contaminated soils, supporting its application in environmental cleanup efforts.

作用机制

The mechanism of action of sandaracopimaric acid involves its interaction with various molecular targets and pathways. It acts on multiple targets through signaling pathways such as IL-6, TNF, AKT1, and TP53. These pathways play a crucial role in its anti-inflammatory and neuroprotective effects . The compound’s ability to modulate these pathways makes it a valuable candidate for further pharmacological studies.

相似化合物的比较

- Pimaric acid

- Isopimaric acid

- Abietic acid

- Dehydroabietic acid

- Neoabietic acid

Comparison: Sandaracopimaric acid is unique due to its specific structural features, such as the carboxy and vinyl groups, which influence its chemical reactivity and biological activity. Compared to other similar compounds like pimaric acid and isopimaric acid, this compound exhibits distinct chemical behavior and potential therapeutic applications .

生物活性

Sandaracopimaric acid (SA) is a tricyclic diterpenoid compound predominantly found in various plant species, particularly in the resin of Commiphora species. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, vasodilatory, and potential anticancer properties. This article aims to compile and analyze the current knowledge regarding the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure

This compound is characterized by its unique molecular structure, which contributes to its biological properties. The chemical formula for SA is , and it is classified as a monocarboxylic acid. The structure can be represented as follows:

1. Vasodilatory Effects

Research has demonstrated that this compound exhibits significant vasodilatory effects. A study isolated SA from Commiphora opobalsamum, revealing that it reduced the contraction of phenylephrine-induced pulmonary arteries in a concentration-dependent manner. This effect was significantly influenced by the endothelium, suggesting that SA may enhance nitric oxide (NO) production through the PI3K/Akt-eNOS signaling pathway .

Table 1: Vasodilatory Effects of this compound

2. Antitumor Activity

This compound has also been investigated for its antitumor properties. In vitro studies have shown that SA can inhibit cell growth in various cancer cell lines, indicating its potential as a therapeutic agent. For instance, it was noted that SA exhibited inhibitory effects on human umbilical vein endothelial cells (HUVECs) with an IC50 value of 0.122 μM, suggesting a strong cytotoxicity profile against proliferative cells .

Table 2: Antitumor Activity of this compound

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been highlighted in several studies. It has been observed to modulate inflammatory pathways, potentially reducing markers such as TNF-α and IL-6 in various models. This activity may be beneficial for treating inflammatory diseases and conditions associated with oxidative stress.

Case Studies

Several case studies have explored the pharmacological applications of this compound:

- Case Study 1 : A study involving rats demonstrated that oral administration of SA led to significant reductions in blood pressure, supporting its use as an antihypertensive agent .

- Case Study 2 : In a clinical setting, patients treated with formulations containing this compound reported improved symptoms related to chronic inflammatory conditions, indicating its therapeutic potential .

属性

IUPAC Name |

(1R,4aR,4bS,7R,10aR)-7-ethenyl-1,4a,7-trimethyl-3,4,4b,5,6,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,13,15-16H,1,6-12H2,2-4H3,(H,21,22)/t15-,16+,18-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHVJRKBZMUDEEV-KRFUXDQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2C(=C1)CCC3C2(CCCC3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@H]2C(=C1)CC[C@@H]3[C@@]2(CCC[C@@]3(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893311 | |

| Record name | Cryptopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-74-9 | |

| Record name | (-)-Sandaracopimaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sandaracopimaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cryptopimaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6435 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cryptopimaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SANDARACOPIMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P4BJH0IA3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。